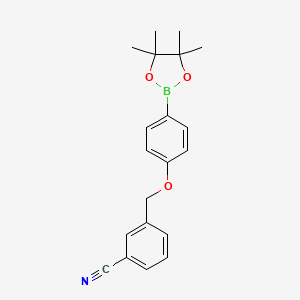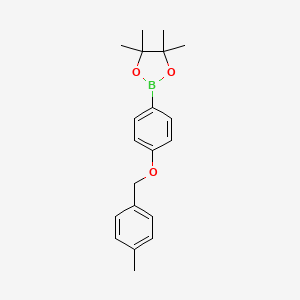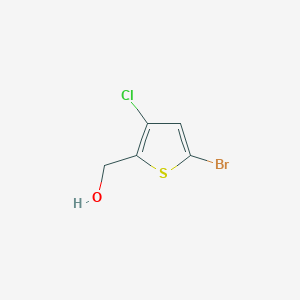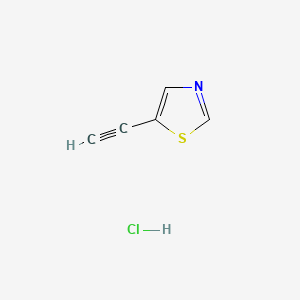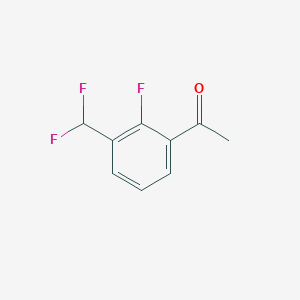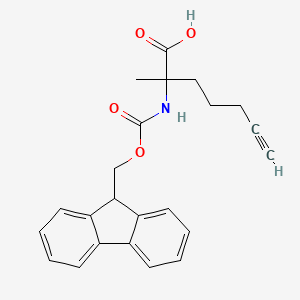
Fmoc-alpha-Me-Gly(Pentynyl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-alpha-Me-Gly(Pentynyl)-OH is a derivative of glycine, an amino acid, where the alpha carbon is substituted with a methyl group and a pentynyl group. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-Me-Gly(Pentynyl)-OH typically involves the following steps:
Protection of Glycine: Glycine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Alkylation: The protected glycine is then alkylated with a suitable alkylating agent to introduce the methyl group at the alpha position.
Pentynylation: The pentynyl group is introduced through a coupling reaction using a pentynyl halide and a base such as potassium carbonate.
Deprotection: The final compound is obtained by deprotecting the intermediate product using a suitable deprotecting agent such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-alpha-Me-Gly(Pentynyl)-OH can undergo various chemical reactions, including:
Oxidation: The pentynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pentynyl group can be reduced to form alkanes or alkenes.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-alpha-Me-Gly(Pentynyl)-OH is widely used in peptide synthesis as a building block for the preparation of peptides with specific sequences and properties.
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs and therapeutic agents.
Industry
In the pharmaceutical industry, the compound is used in the synthesis of peptide-based drugs and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Fmoc-alpha-Me-Gly(Pentynyl)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective formation of peptide bonds. The pentynyl group can participate in various chemical reactions, providing additional functionality to the peptides.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Gly-OH: A simpler derivative of glycine without the methyl and pentynyl groups.
Fmoc-alpha-Me-Gly-OH: A derivative of glycine with only the methyl group at the alpha position.
Fmoc-Gly(Pentynyl)-OH: A derivative of glycine with only the pentynyl group.
Uniqueness
Fmoc-alpha-Me-Gly(Pentynyl)-OH is unique due to the presence of both the methyl and pentynyl groups, which provide additional functionality and reactivity compared to other similar compounds. This makes it a valuable building block in peptide synthesis and other chemical processes.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJHVBQOKCHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
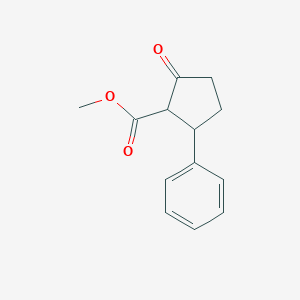
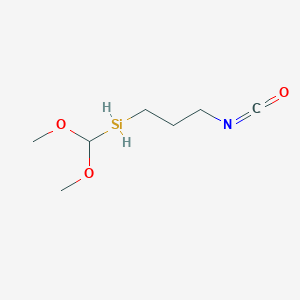


![5,9b-difluoro-1-{[(fluoromethyl)sulfanyl]carbonyl}-10-hydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthren-1-yl 5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carboxylate](/img/structure/B8246541.png)

